Pheneturide, also known as phenylethylacetylurea, is a compound classified within the ureide class and primarily recognized for its anticonvulsant properties. Its chemical formula is CHNO and it has a molecular weight of 206.24 g/mol. Historically, pheneturide has been utilized in the treatment of severe epilepsy, particularly in cases where other medications have proven ineffective. It operates by enhancing the effects of gamma-aminobutyric acid, a neurotransmitter that inhibits nerve activity, thereby contributing to its anticonvulsant activity.
Pheneturide can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide information on its synthesis, properties, and applications.
Pheneturide is classified as an anticonvulsant and falls under the category of ureides. It is structurally related to other anticonvulsants like phenobarbital and phenytoin but exhibits unique properties that enhance its efficacy when used in combination therapies.
The synthesis of pheneturide generally involves the reaction of phenylacetic acid with urea. This reaction can be carried out under specific conditions:
In industrial settings, the production process is optimized for higher yields and purity. This involves large-scale synthesis using industrial reactors that maintain precise temperature and pressure conditions. After synthesis, purification steps such as recrystallization and chromatography are often implemented to ensure high-purity pheneturide suitable for pharmaceutical applications.
Pheneturide's molecular structure consists of a phenyl group attached to an ethyl group via an acetylurea linkage. The arrangement of atoms contributes to its biological activity as an anticonvulsant.
Pheneturide participates in several types of chemical reactions:
These reactions are often facilitated by specific reagents and conditions:
Pheneturide's mechanism of action primarily involves enhancing the inhibitory effects of gamma-aminobutyric acid on neuronal excitability. By modulating neurotransmitter activity, it helps stabilize electrical activity in the brain, making it effective in preventing seizures associated with epilepsy.
Research indicates that pheneturide also inhibits the metabolism of certain anticonvulsants like phenytoin, thereby increasing their therapeutic plasma levels. This interaction is significant in clinical settings where combination therapy is utilized .
Pheneturide exhibits notable stability under standard laboratory conditions but may undergo transformations under extreme pH or temperature conditions. Its interactions with other compounds are crucial for its role in pharmacology.
Pheneturide has several scientific applications:
The development of ureide-class anticonvulsants emerged from structural modifications of barbiturates, driven by the need to mitigate toxicity while retaining therapeutic efficacy. Phenobarbital, introduced in 1912, served as the foundational scaffold for this research. Its metabolic degradation pathway revealed that decarboxylation yielded phenylethylacetylurea (later named Pheneturide), which retained anticonvulsant properties but exhibited reduced sedative effects compared to its parent compound [4] [6]. This discovery catalyzed efforts to optimize ureide derivatives, focusing on the bifunctional urea moiety (–N–C(=O)–N–) as a critical pharmacophore for seizure control.
Key structural innovations included:
Pheneturide (ethylphenacemide) exemplified this evolution, combining phenobarbital’s metabolic stability with a superior safety profile. Its efficacy against psychomotor seizures was attributed to the synergistic effects of the phenyl ring and ethyl side chain, which facilitated selective inhibition of neuronal hyperexcitability without significant hypnotic activity [6] [9].
Table 1: Structural Evolution of Ureide Anticonvulsants
| Compound | Core Structure | Key Modifications | Clinical Advantages |
|---|---|---|---|
| Phenobarbital | Barbiturate core | None (prototype) | Broad-spectrum efficacy |
| Phenacemide | Monophenyl-urea | Aryl hydrophobicity introduced | Reduced sedation |
| Pheneturide | Phenylethylacetylurea | Ethyl spacer + urea linkage | Enhanced selectivity for psychomotor seizures |
| Valnoctylurea | Branched alkyl urea | Isooctyl chain | Lower teratogenic risk |
Pheneturide’s synthesis leverages Schotten-Baumann acylation, reacting 2-phenylbutyryl chloride with urea under alkaline conditions. The process proceeds via nucleophilic addition-elimination, forming the characteristic urea bridge [4] [6]:
Alternative routes include enantioselective synthesis of constitutional isomers. For example, propylisopropylacetylurea—a valproic acid isomer derivative—demonstrates how alkyl branching influences potency. Key steps involve:
Table 2: Synthetic Methods for Pheneturide and Analogues
| Method | Reaction Conditions | Yield | Advantages |
|---|---|---|---|
| Schotten-Baumann | NaOH, H₂O, 0–5°C | 65–70% | Scalable, minimal byproducts |
| Carbodiimide coupling | DCC, urea, RT, CH₂Cl₂ | 75–80% | High purity, no racemization |
| Enantioselective (S)-isomer | Chiral auxiliaries, –20°C | 50–55% | Stereochemical control for reduced teratogenicity |
Structure-activity relationship (SAR) studies reveal that α-carbon branching (e.g., ethyl vs. methyl groups) significantly impacts anticonvulsant breadth. Urea derivatives with diisopropylacetyl chains exhibit ED₅₀ values of 45 mg/kg in maximal electroshock tests—comparable to phenytoin but with higher safety margins [9].
Early intellectual property protection for Pheneturide focused on composition-of-matter claims and therapeutic use patents. Key examples include:
Commercialization strategies prioritized niche applications in treatment-resistant epilepsy due to Pheneturide’s role as a metabolic inhibitor. It potentiated plasma levels of phenytoin and carbamazepine, creating synergistic therapeutic regimens. This positioned Pheneturide (marketed as Benuride or Trinuride) as an adjunct therapy in Europe and Japan, particularly for:
Licensing agreements between Rhône-Poulenc (original patent holder) and regional pharmaceutical producers (e.g., Polfa in Poland) enabled market penetration despite competition from newer antiepileptics. Patent lifetimes were extended via formulation innovations, such as co-crystals with saccharin to improve solubility [4] [7].
CAS No.: 444811-29-4
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.: